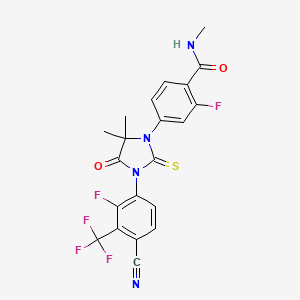
Androgen receptor antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor antagonist 2 is a compound that inhibits the action of androgens by blocking the androgen receptor. Androgens, such as testosterone and dihydrotestosterone, play a crucial role in the development and progression of prostate cancer. By inhibiting these receptors, this compound can be used in the treatment of prostate cancer, particularly in cases where the cancer has become resistant to other forms of therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
化学反応の分析
Types of Reactions: Androgen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with specific functional groups that enhance the compound’s activity and selectivity .
科学的研究の応用
Androgen receptor antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression related to androgen signaling.
Medicine: Primarily used in the treatment of prostate cancer, especially in cases of castration-resistant prostate cancer.
作用機序
The mechanism of action of androgen receptor antagonist 2 involves binding to the androgen receptor, preventing the natural ligands (testosterone and dihydrotestosterone) from activating the receptor. This inhibition blocks the receptor’s ability to translocate to the nucleus and initiate the transcription of androgen-responsive genes. The compound’s high affinity for the androgen receptor and its ability to disrupt receptor signaling pathways make it an effective therapeutic agent .
類似化合物との比較
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action but different chemical structure.
Apalutamide: Another second-generation antagonist with enhanced selectivity and potency.
Darolutamide: Known for its lower potential for central nervous system side effects due to its inability to cross the blood-brain barrier
Uniqueness: Androgen receptor antagonist 2 stands out due to its unique chemical structure, which provides a balance between high receptor affinity and favorable pharmacokinetic properties. Its ability to overcome resistance mechanisms seen with other androgen receptor antagonists makes it a valuable addition to the therapeutic arsenal against prostate cancer .
特性
分子式 |
C21H15F5N4O2S |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F5N4O2S/c1-20(2)18(32)29(14-7-4-10(9-27)15(16(14)23)21(24,25)26)19(33)30(20)11-5-6-12(13(22)8-11)17(31)28-3/h4-8H,1-3H3,(H,28,31) |
InChIキー |
CGRMNGGGSWLDDC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=C(C(=C(C=C3)C#N)C(F)(F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


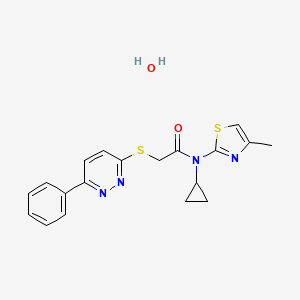
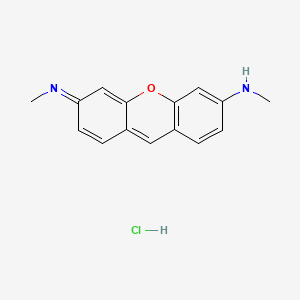
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
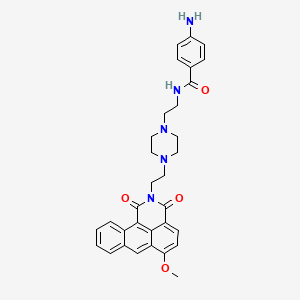
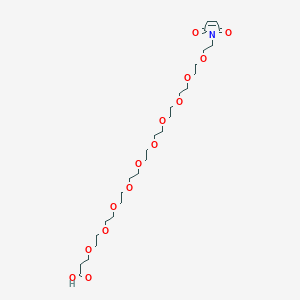
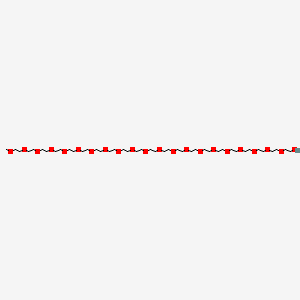

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
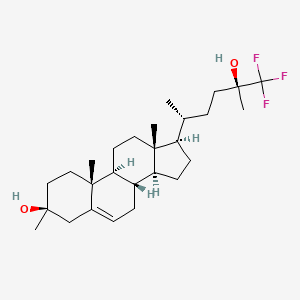
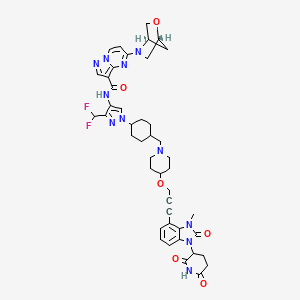


![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
